{[2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}methyl acetate
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Overview
Description
The compound {[2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}methyl acetate
is a complex organic molecule. It contains a trifluoromethyl group, which is a functional group that has the formula -CF3 . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the introduction of the trifluoromethyl group. Various methods exist to introduce this functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The trifluoromethyl group is often described as being intermediate between the electronegativities of fluorine and chlorine . This group can significantly influence the properties of the molecule, including its reactivity and physical properties .Chemical Reactions Analysis
The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could affect its solubility, boiling point, and melting point .Scientific Research Applications
Chemical Transformations and Synthesis
Research on similar compounds has led to discoveries in chemical transformations and synthesis methodologies. For example, derivatives of dihydropyridine have been transformed under acid catalysis, leading to unexpected products with potential applications in organic synthesis and drug development (Nedolya et al., 2018). Such transformations highlight the reactivity of pyridinyl and pyrimidinyl sulfanyl compounds under various conditions, which could inform the synthesis and modification of related compounds for specific scientific applications.
Mode of Action and Efficacy on Resistant Insects
The sulfoximine class of insecticides, exemplified by sulfoxaflor, demonstrates the significance of compounds with similar structural elements in developing new pesticides. Sulfoxaflor has shown efficacy against a wide range of sap-feeding insects, including those resistant to other classes of insecticides, due to its unique mode of action on insect nicotinic acetylcholine receptors (Sparks et al., 2013). This research underscores the potential of structurally similar compounds in addressing resistance issues in pest management.
Material Science and Polymer Research
Studies on aromatic polyimides derived from thiophenyl-substituted benzidines, including compounds with sulfanyl groups, offer insights into materials science applications. These compounds have been used to synthesize transparent polyimides with high refractive indices and good thermomechanical stabilities, suggesting potential uses in optoelectronics and as materials with specific optical properties (Tapaswi et al., 2015).
Antimicrobial Applications
The synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings starting from 2-chloro-6-ethoxy-4-acetylpyridine demonstrates potential antimicrobial applications. These compounds have shown good antibacterial and antifungal activities, comparable to standard drugs, indicating the relevance of structurally related compounds in the development of new antimicrobial agents (Hossan et al., 2012).
Mechanism of Action
Target of Action
It is known that trifluoromethylpyridines, a key structural motif in this compound, are widely used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets, contributing to their broad range of activities .
Mode of Action
Trifluoromethylpyridines and their derivatives, which include this compound, are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Trifluoromethyl-containing compounds have been shown to be involved in various biochemical reactions, including the activation of carbon-centered radical intermediates .
Result of Action
It is known that trifluoromethylpyridines and their derivatives have a wide range of biological activities in the agrochemical and pharmaceutical industries .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-(trifluoromethyl)pyrimidin-4-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF6N3O2S/c1-26-10(25)5-27-9-3-8(14(19,20)21)23-12(24-9)11-7(15)2-6(4-22-11)13(16,17)18/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGPHUUNYMMTSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC(=NC(=C1)C(F)(F)F)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF6N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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